molecular formula C11H11FO2 B3142131 8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 49800-59-1

8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B3142131
CAS No.: 49800-59-1
M. Wt: 194.2 g/mol
InChI Key: UKTORPDEFRENTM-UHFFFAOYSA-N
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Description

8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C11H11FO2 It is a derivative of naphthalene, characterized by the presence of a fluorine atom at the 8th position and a methoxy group at the 5th position on the tetrahydronaphthalen-1-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxy-1-tetralone and fluorinating agents.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0°C to room temperature. Solvents like dichloromethane or acetonitrile are commonly used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Naphthoquinones

    Reduction: Alcohol derivatives

    Substitution: Halogenated naphthalenes

Scientific Research Applications

8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways. The methoxy group contributes to the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-1-tetralone: Lacks the fluorine atom, resulting in different chemical properties and biological activities.

    8-Fluoro-1-tetralone: Lacks the methoxy group, affecting its solubility and reactivity.

    5-Fluoro-1-tetralone: Similar structure but different substitution pattern, leading to variations in chemical behavior.

Uniqueness

8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the combined presence of both fluorine and methoxy groups, which impart distinct chemical and biological properties. This dual substitution enhances its potential as a versatile intermediate in organic synthesis and drug development.

Properties

IUPAC Name

8-fluoro-5-methoxy-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-14-10-6-5-8(12)11-7(10)3-2-4-9(11)13/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTORPDEFRENTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCCC(=O)C2=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801229710
Record name 8-Fluoro-3,4-dihydro-5-methoxy-1(2H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801229710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49800-59-1
Record name 8-Fluoro-3,4-dihydro-5-methoxy-1(2H)-naphthalenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49800-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Fluoro-3,4-dihydro-5-methoxy-1(2H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801229710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-(5-Fluoro-2-methoxy phenyl)butanoic acid (15 g) was mixed with polyphosphoric acid (60 g) and stirred with an overhead stirrer. The reaction mixture was heated to 90° C. and stirred at this temperature for 45 minutes. The reaction mixture was allowed to cool, water (100 ml) and ethyl acetate (100 ml) were added. The mixture was neutralised with sodium hydrogen carbonate solution, the organic phase was collected. The aqueous phase was extracted with ethyl acetate (2×100 ml). The combined organic extracts were dried over magnesium sulphate, filtered and concentrated under reduced pressure to give the crude product. This material was recrystallised from hexane-15% ethyl acetate to give the clean product.
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
60 g
Type
reactant
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100 mL
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reactant
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100 mL
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solvent
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Synthesis routes and methods II

Procedure details

4-Fluoro-anisole (25 g, 198 mmol) and 48.8 g of ethyl succinyl chloride (298 mmol) were dissolved in 400 mL methylene chlorie and cooled to 0° C. to the reaction mixture was added 66 g of aluminum chloride over 15 minutes, and the reaction was then allowed to warn to 25° C. After 18 hours, the reaction was quenched by pouring onto ice and the product isolated by extraction. The intermediate keto-ester was hydrogenated over a palladium catalyst in ethanol (200 mL) containing concentrated hydrochloric acid (10 mL) until the theoretical amount of hydrogen was consumed. After the catalyst was removed by filtration and the filtrate concentrated under reduced pressure, the intermediate ester was treated with aqueous potassium hydroxide solution (200 mL). Upon acidification, the intermediate acid was obtained. The acid was converted to its acid chloride by treatment with oxalyl chloride (17 mL) in methylene chloride catalyzed by 5 drops of dimethylformamide. The solvent was removed under reduced pressure and the acid chloride was redissolved in methylene chloride. Aluminum chloride (90 g) was added, and the reaction was stirred at 25° C. for 18 hours. The reaction was quenched by pouring onto ice and the product extracted with ethyl acetate. The combined organic extracts were washed with water, dried over magnesium sulfate, and concentrated in vacuo. The residue obtained was recrystallized from hexane/ethyl acetate to yield 18.1 g of the title compound. m.p. 1H NMR (CDCl3, 300 MHz) δ2.1 (m, 2H), 2.62 (t, 2H), 2.89 (t, 2H), 3.83 (s, 3H), 6.95 (m, 2H).
Quantity
0 (± 1) mol
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catalyst
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200 mL
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solvent
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0 (± 1) mol
Type
catalyst
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25 g
Type
reactant
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Quantity
48.8 g
Type
reactant
Reaction Step Five
Quantity
400 mL
Type
solvent
Reaction Step Five
Quantity
66 g
Type
reactant
Reaction Step Six
[Compound]
Name
keto-ester
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0 (± 1) mol
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reactant
Reaction Step Seven
Quantity
10 mL
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Name
acid chloride
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17 mL
Type
reactant
Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one
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Reactant of Route 5
8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one
Reactant of Route 6
8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one

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